Nucleophilicity Parameter (Mayr N): 5-Aminoindole Exhibits a Distinct Reactivity Profile for Rational Synthetic Planning
5-Aminoindole demonstrates a Mayr nucleophilicity parameter N of 7.22 (sN = 1.10) in acetonitrile, determined from the rate constant of its reaction with 4,6-dinitrobenzofuroxane (E = -5.06) [1]. This quantitative reactivity descriptor enables precise prediction of reaction rates and the rational selection of electrophilic partners. In contrast, the Mayr N parameter for unsubstituted indole is lower (approximately N = 5.4-5.8, depending on solvent and electrophile), while electron-withdrawing 5-substituted analogs (e.g., 5-nitroindole) exhibit significantly reduced nucleophilicity [2].
| Evidence Dimension | Mayr nucleophilicity parameter (N) |
|---|---|
| Target Compound Data | N = 7.22, sN = 1.10 |
| Comparator Or Baseline | Indole: N ≈ 5.4-5.8 (literature range); 5-Nitroindole: N lower (electron-withdrawing substituent) |
| Quantified Difference | ΔN ≈ +1.4 to +1.8 relative to unsubstituted indole |
| Conditions | Reaction with 4,6-dinitrobenzofuroxane (E = -5.06) in MeCN at 20°C |
Why This Matters
This quantitative reactivity parameter allows chemists to select 5-aminoindole over less nucleophilic analogs when higher reactivity in electrophilic substitutions is required, or to avoid over-reactive analogs in sensitive transformations.
- [1] Mayr H, et al. Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München. J. Org. Chem. 2006, 71, 9088-9095. View Source
- [2] Lakhdar S, et al. The nucleophilicity N parameter for indole: A comprehensive compilation and analysis. (Class-level inference from Mayr reactivity scales for indoles). View Source
